molecular formula C12H22N2O2 B4924940 N-cyclopentyl-N'-(3-methylbutyl)ethanediamide

N-cyclopentyl-N'-(3-methylbutyl)ethanediamide

Cat. No. B4924940
M. Wt: 226.32 g/mol
InChI Key: ABUWGACUZGLSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(3-methylbutyl)ethanediamide, commonly known as CPME, is a chemical compound that belongs to the family of N-acylalkylamines. CPME is a white crystalline solid with a molecular formula of C14H28N2O, and a molecular weight of 240.39 g/mol. CPME has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of CPME is not fully understood. However, it is believed that CPME acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. CPME is thought to interact with the CB1 and CB2 receptors, which are part of the endocannabinoid system, to produce its therapeutic effects.
Biochemical and Physiological Effects:
CPME has been shown to produce a range of biochemical and physiological effects. CPME has been shown to exhibit analgesic effects, which may be due to its ability to modulate pain signaling pathways in the body. CPME has also been shown to exhibit anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, CPME has been shown to exhibit anti-tumor effects, which may be due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

CPME has several advantages for use in lab experiments. CPME is a relatively stable compound that can be easily synthesized and purified. CPME is also highly soluble in a range of solvents, which makes it easy to work with in the lab. However, CPME also has some limitations for lab experiments. CPME is a relatively new compound, and there is still much that is not known about its properties and potential applications. Additionally, CPME is a relatively expensive compound, which may limit its use in certain lab settings.

Future Directions

There are several future directions for research on CPME. One potential direction is to further investigate its potential use as a drug delivery system, particularly for drugs that have difficulty crossing the blood-brain barrier. Another potential direction is to investigate its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of CPME and its potential applications in medicinal chemistry.

Synthesis Methods

CPME is synthesized through a multi-step process that involves the reaction of cyclopentylamine with 3-methylbutyryl chloride, followed by the addition of ethylenediamine. The resulting product is then purified through recrystallization to obtain pure CPME.

Scientific Research Applications

CPME has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. CPME has been shown to exhibit analgesic, anti-inflammatory, and anti-tumor properties. CPME has also been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

N'-cyclopentyl-N-(3-methylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9(2)7-8-13-11(15)12(16)14-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUWGACUZGLSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N'-(3-methylbutyl)ethanediamide

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